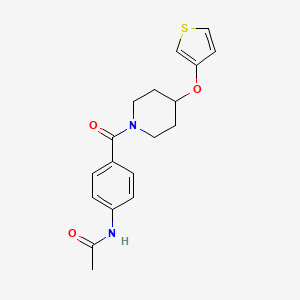

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a thiophene-piperidine hybrid scaffold. The compound integrates a thiophen-3-yloxy substituent on the piperidine ring, which is further linked to a phenylacetamide core via a carbonyl bridge. The thiophene moiety contributes to lipophilicity and π-π stacking interactions, while the piperidine-carbonyl-phenyl backbone may modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[4-(4-thiophen-3-yloxypiperidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13(21)19-15-4-2-14(3-5-15)18(22)20-9-6-16(7-10-20)23-17-8-11-24-12-17/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVYZPQNFZTCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves several steps. One common method includes the reaction of thiophen-3-ol with piperidine-1-carbonyl chloride to form the intermediate compound, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)

- Structure : Features a sulfonamide group at the para position of the phenyl ring, linked to a 4-methylpiperazine.

- Pharmacological Activity : Exhibits analgesic activity comparable to paracetamol, likely mediated through COX-2 inhibition or opioid receptor modulation .

- Key Differences: The sulfonamide group in Compound 35 replaces the thiophene-piperidine-carbonyl motif in the target compound, reducing lipophilicity but enhancing solubility.

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)

- Structure : Contains a piperazine-sulfonamide group at the phenyl para position.

- Pharmacological Activity: Demonstrates anti-hypernociceptive effects in inflammatory pain models, suggesting utility in chronic inflammatory conditions .

- The absence of a thiophene ring may limit interactions with hydrophobic binding pockets in enzymes or receptors .

Derivatives with Heterocyclic and Aromatic Modifications

2-(4-Methoxyphenoxy)-N-{[4-(1-Piperidinylsulfonyl)phenyl]carbamothioyl}acetamide

- Structure: Combines a methoxyphenoxy group with a thiourea-carbamothioyl linkage and a piperidine-sulfonyl substituent.

- Key Differences: The thiourea group introduces hydrogen-bonding capacity, which may enhance target binding affinity but reduce metabolic stability compared to the target compound’s acetamide-carbonyl bridge.

Simplistic Acetamide Derivatives

N-(4-Hydroxyphenyl)acetamide

- Structure : A basic acetamide derivative with a para-hydroxyphenyl group.

- Pharmacological Activity: Widely studied as a precursor to paracetamol (acetaminophen), with known analgesic and antipyretic effects via COX-3 inhibition .

- Reduced lipophilicity compared to the target compound may result in faster renal clearance and shorter half-life .

Biological Activity

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide, a compound with the molecular formula C18H20N2O3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a piperidine ring and an acetamide group, which contributes to its unique biological profile. The molecular weight is approximately 344.43 g/mol, and its structure can be represented as follows:

This compound acts through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in regulating cortisol levels and has implications in metabolic syndrome and related disorders .

- Receptor Modulation : The compound may interact with various receptors, potentially influencing neurotransmitter systems, which is significant for treating CNS disorders like Alzheimer's disease .

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to neuroprotective effects .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Mechanism | Target Diseases |

|---|---|---|

| Enzyme Inhibition | Inhibition of 11β-HSD type 1 | Metabolic syndrome, type 2 diabetes |

| CNS Modulation | Interaction with neurotransmitter receptors | Alzheimer's disease, cognitive impairment |

| Antioxidant Effects | Scavenging free radicals | Neurodegenerative diseases |

Case Studies and Research Findings

- Metabolic Syndrome Treatment : A study highlighted the efficacy of similar compounds in managing metabolic syndrome by targeting cortisol metabolism. The inhibition of 11β-HSD type 1 led to improved insulin sensitivity and reduced fat accumulation in animal models .

- Cognitive Impairment : Research focused on piperidine derivatives has shown promise in treating cognitive decline. This compound's structural features suggest potential for dual action—modulating cholinergic activity while providing antioxidant support .

- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties through apoptosis induction in cancer cell lines, suggesting further exploration could yield valuable therapeutic agents for oncology .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiophene Derivative A | Thiophene + Piperidine | Antimicrobial |

| Piperidine Derivative B | Piperidine + Aromatic Ring | Antidepressant |

| Aniline Derivative C | Aniline + Halogen Substituent | Anti-inflammatory |

This compound stands out due to its unique combination of functional groups, which may enhance its biological activities compared to similar compounds lacking these features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.